1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1990s by scientists at the University of California, Los Angeles, and has since been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is not fully understood. However, it is thought to exert its effects by interacting with the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce pain by activating the CB2 receptor, which is involved in pain modulation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide is its selectivity for the CB2 receptor, which is primarily expressed in immune cells and has minimal psychoactive effects. This makes it a potentially safer alternative to other cannabinoids, such as THC. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the therapeutic potential of this compound and to develop effective methods for its administration.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide involves the reaction of cyclopentanone with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by the addition of indole-3-ethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-18(10-5-6-11-18)17(21)19-12-9-14-13-20-16-8-4-3-7-15(14)16/h3-4,7-8,13,20H,2,5-6,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADNTZUXJJIGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.